molecular formula C12H16O4 B14304566 3-Oxo-2-propanoylnon-4-ynoic acid CAS No. 114192-10-8

3-Oxo-2-propanoylnon-4-ynoic acid

Cat. No.: B14304566
CAS No.: 114192-10-8
M. Wt: 224.25 g/mol
InChI Key: SYSSEVYNJZFAIL-UHFFFAOYSA-N
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Description

3-Oxo-2-propanoylnon-4-ynoic acid is a branched-chain carboxylic acid characterized by a ketone group at the third carbon, a propanoyl substituent at the second carbon, and a terminal alkyne group at the fourth position of a nine-carbon chain. The presence of both ketone and alkyne moieties may confer reactivity in cross-coupling reactions or cycloadditions, though further experimental validation is required.

Properties

CAS No.

114192-10-8

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-oxo-2-propanoylnon-4-ynoic acid

InChI

InChI=1S/C12H16O4/c1-3-5-6-7-8-10(14)11(12(15)16)9(13)4-2/h11H,3-6H2,1-2H3,(H,15,16)

InChI Key

SYSSEVYNJZFAIL-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(=O)C(C(=O)CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-2-propanoylnon-4-ynoic acid typically involves multi-step organic reactions. One common method includes the use of a Grignard reagent to introduce the propanoyl group, followed by oxidation to form the ketone group. The final step involves the addition of the non-4-ynoic acid chain through a coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-2-propanoylnon-4-ynoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Functional Group Variations

The following compounds share structural motifs with 3-Oxo-2-propanoylnon-4-ynoic acid but differ in substituents or heterocyclic incorporation:

Compound Name Molecular Formula Molecular Weight Key Features CAS Number Reference
2-[4-(3-Oxo-1H-isoindol-2-yl)phenyl]propanoic acid C₁₈H₁₅NO₃ 309.32 Aryl-substituted propanoic acid with isoindolone ring 31842-01-0
3-[4-oxo-4-(thiophen-2-yl)butanamido]propanoic acid C₁₁H₁₁NO₃S 255.29 Thiophene-linked ketone and amide groups 874623-31-1
3-[4-benzyl-3-oxo-7-(trifluoromethyl)quinoxalin-2-yl]propanoic acid C₁₉H₁₅F₃N₂O₃ 376.33 Quinoxaline core with benzyl and trifluoromethyl groups 565191-92-6
3-[6-oxo-2-propyl-4-(trifluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid C₁₃H₁₄F₃N₃O₂ 305.26 Pyrazolopyridine scaffold with trifluoromethyl and propyl substituents 14716-91-7

Physicochemical Properties

  • Polarity: The trifluoromethyl groups in and increase lipophilicity, whereas the terminal alkyne in this compound may reduce solubility in polar solvents.
  • Thermodynamic Stability: Ketone-containing compounds like and are prone to keto-enol tautomerism, while the propanoyl group in the target compound may influence steric hindrance and stability.

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